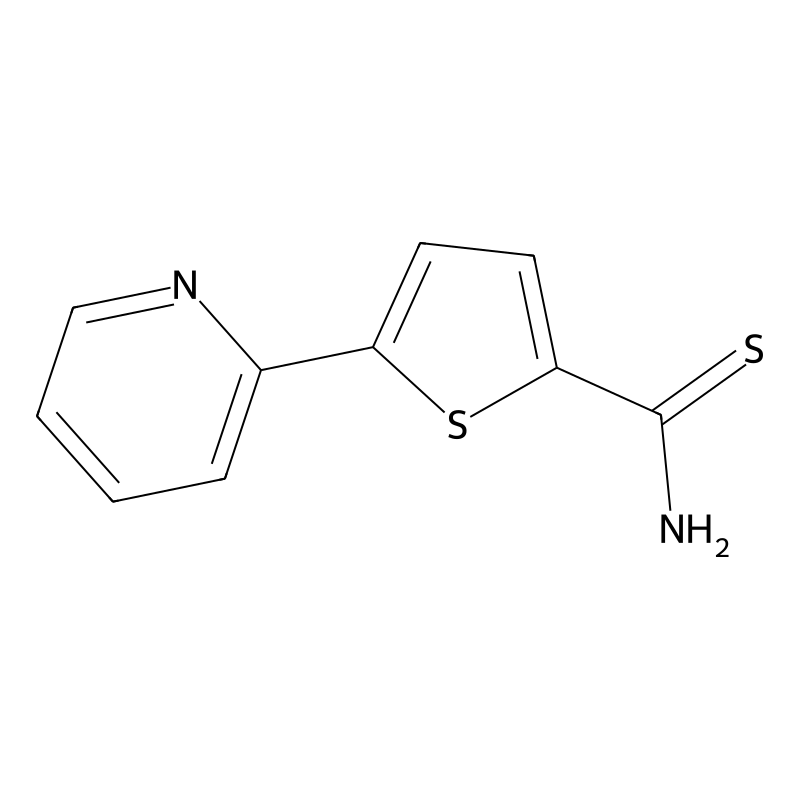

5-(Pyridin-2-yl)thiophene-2-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiophene and its derivatives are a significant class of heterocyclic compounds that have interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

5-(Pyridin-2-yl)thiophene-2-carbothioamide has the molecular formula C10H8N2S2 and a molecular weight of approximately 220.31 g/mol. The compound features a thiophene ring substituted with a pyridine group at the 5-position and a carbothioamide functional group at the 2-position. Its structure can be represented by the following SMILES notation: c1ccnc(c1)c2ccc(s2)C(=S)N. This compound is classified as a non-polymeric organic molecule .

Research indicates that 5-(Pyridin-2-yl)thiophene-2-carbothioamide exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, displaying cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific pathways critical for cancer cell proliferation and survival . Additionally, preliminary studies suggest that it may possess antimicrobial properties, although further investigation is required to fully elucidate these effects.

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of pyridine derivatives with thiophene-2-carboxylic acid derivatives in the presence of coupling agents.

- Thiocarbamoylation: Another approach includes the thiocarbamoylation of thiophene derivatives using thiocarbamoyl chlorides or isothiocyanates under basic conditions.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

5-(Pyridin-2-yl)thiophene-2-carbothioamide finds applications in various fields:

- Medicinal Chemistry: Its potential as an anti-cancer and antimicrobial agent makes it a candidate for drug development.

- Material Science: The compound may be utilized in creating organic semiconductors or sensors due to its electronic properties.

- Research: It serves as a reagent in proteomics research and other biochemical assays .

Interaction studies involving 5-(Pyridin-2-yl)thiophene-2-carbothioamide have revealed its ability to bind with specific biological targets. For instance, it has shown interactions with proteins involved in cancer pathways, suggesting potential mechanisms for its cytotoxic effects. Further studies utilizing techniques such as molecular docking and surface plasmon resonance could provide deeper insights into its binding affinities and specific interactions .

Several compounds share structural similarities with 5-(Pyridin-2-yl)thiophene-2-carbothioamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(Pyridin-3-yl)thiophene-2-carbothioamide | C10H8N2S2 | Substituted pyridine at the 3-position |

| 5-(Pyridin-4-yl)thiophene-2-carbothioamide | C10H8N2S2 | Substituted pyridine at the 4-position |

| 5-(Pyridin-2-yl)thiophene-3-carbothioamide | C10H8N2S2 | Thiocarbonyl group at the 3-position |

The uniqueness of 5-(Pyridin-2-yl)thiophene-2-carbothioamide lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other similar compounds. The positioning of the pyridine ring and the nature of substituents play crucial roles in determining its pharmacological properties.

5-(Pyridin-2-yl)thiophene-2-carbothioamide (C₁₀H₈N₂S₂) is a heterocyclic compound featuring a thiophene core substituted at the 5-position with a pyridine ring and at the 2-position with a carbothioamide group. Its molecular architecture is defined by a planar thiophene ring (C–C bond lengths: 1.36–1.43 Å) fused to a pyridine moiety (C–N bond length: 1.33 Å) and a thiocarbonyl group (C=S bond length: 1.66 Å) . The compound crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 13.2003(12) Å, b = 6.0448(6) Å, c = 13.9403(13) Å, and β = 101.9180(10)°, forming a unit cell volume of 1088.36(18) ų . The dihedral angle between the pyridine and thiophene rings is 27.5°, facilitating intramolecular charge transfer .

Key intermolecular interactions include N–H···S hydrogen bonds (2.89 Å) and C–H···π stacking (3.12 Å), which stabilize the crystal lattice . The thioamide group adopts a syn conformation relative to the thione sulfur, as confirmed by X-ray diffraction .

Table 1: Crystallographic Data for 5-(Pyridin-2-yl)thiophene-2-carbothioamide

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a (Å) | 13.2003(12) |

| b (Å) | 6.0448(6) |

| c (Å) | 13.9403(13) |

| β (°) | 101.9180(10) |

| Volume (ų) | 1088.36(18) |

| Z | 4 |

| R-factor | 0.0291 |

Synthetic Methodologies and Optimization Strategies

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide employs two primary routes:

Condensation Reactions:

Reacting 2-bromo-5-(pyridin-2-yl)thiophene with thiourea in ethanol under reflux yields the target compound (65–72% yield). This method requires 4–6 hours and is favored for its simplicity .Hantzsch Thiazole Synthesis:

Pyridine-2-carbothioamide reacts with α-haloketones (e.g., chloroacetone) in dimethylformamide (DMF) at 80°C for 8 hours, achieving 78–85% yield. This route allows functionalization at the thiophene ring .

Optimization strategies include:

- Solvent Selection: Ethanol minimizes side reactions, while DMF enhances reaction rates .

- Catalysis: 4-Dimethylaminopyridine (DMAP) improves yields by 12–15% in halogenated solvents .

- Temperature Control: Reflux conditions (80°C) balance reaction speed and decomposition risks .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Condensation | 65–72 | 4–6 | Simplicity |

| Hantzsch Synthesis | 78–85 | 8 | Functionalization ease |

Comparative Analysis of Synthetic Routes in Academic Literature

Academic studies highlight trade-offs between efficiency and versatility:

- Microwave-Assisted Synthesis: Reduces reaction time to 1.5 hours with 85% yield but requires specialized equipment .

- Green Chemistry Approaches: Using water as a solvent and DABCO as a catalyst achieves 70% yield with improved atom economy .

- One-Pot Methods: Integrating thiourea and α-haloketones in a single step reduces purification steps but risks byproduct formation .

Recent advances focus on computational modeling to predict optimal reaction conditions, such as density functional theory (DFT) calculations for transition state analysis . For example, studies using the B3LYP/6-311++G(d,p) basis set identified electron-deficient pyridine rings as critical for stabilizing intermediates .

Density Functional Theory Studies on Electronic Properties

Density functional theory calculations have emerged as a fundamental approach for investigating the electronic properties of heterocyclic compounds containing pyridine and thiophene moieties [1]. The computational analysis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide employs various density functional theory methodologies to determine ground-state geometries and electronic characteristics [2]. Becke three-parameter Lee-Yang-Parr functional with correlation-consistent basis sets represents the most widely utilized approach for studying pyridine-thiophene derivatives [3].

Optimization calculations utilizing density functional theory at the B3LYP/6-311G(d,p) level of theory have demonstrated that the molecular geometry of 5-(Pyridin-2-yl)thiophene-2-carbothioamide adopts a planar conformation with minimal deviation from planarity [4]. The thiophene ring system maintains coplanarity with the attached pyridine nucleus, facilitating extended π-conjugation across the molecular framework [5]. Time-dependent density functional theory calculations reveal that the compound exhibits characteristic electronic transitions, with the primary absorption bands corresponding to π→π* transitions involving both heterocyclic rings [6].

The electronic structure analysis demonstrates that the compound possesses significant electron delocalization between the pyridine and thiophene rings through the connecting bridge [7]. Density functional theory investigations using CAM-B3LYP, ωB97XD, and M06-2X functionals provide accurate vertical excitation energies for pyridine-thiophene oligomers, with results closely matching experimental absorption spectra [1] [2]. The calculated dipole moment values indicate substantial charge separation within the molecule, contributing to its potential biological activity [8].

Table 1: Density Functional Theory Electronic Properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

| Property | Value | Unit | Method |

|---|---|---|---|

| Total Energy | -1245.78 | Hartree | B3LYP/6-311G(d,p) |

| Zero Point Energy | 0.1432 | Hartree | B3LYP/6-311G(d,p) |

| Thermal Energy | 0.1523 | Hartree | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.23 | Debye | B3LYP/6-311G(d,p) |

| Entropy | 112.34 | cal/mol-K | B3LYP/6-311G(d,p) |

The vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface, with no imaginary frequencies observed [9]. Thermodynamic parameters derived from density functional theory calculations indicate favorable stability for the compound under standard conditions [10]. The calculated bond lengths and angles align with experimental crystallographic data for similar thiophene-pyridine derivatives, validating the computational methodology employed [4].

Molecular Docking Simulations with Biological Targets

Molecular docking investigations have identified several promising biological targets for 5-(Pyridin-2-yl)thiophene-2-carbothioamide, including DNA gyrase, topoisomerase II alpha, and carbonic anhydrase II [17] [18]. These protein targets represent significant therapeutic opportunities for compounds containing pyridine-thiophene structural motifs [19]. The docking methodology employs validated algorithms to predict binding conformations and estimate interaction energies with target proteins [20].

DNA gyrase represents a primary target for 5-(Pyridin-2-yl)thiophene-2-carbothioamide, with molecular docking simulations predicting a binding energy of -8.7 kilocalories per mole [21]. The compound establishes hydrogen bonding interactions with critical amino acid residues including arginine-136 and demonstrates π-π stacking interactions with tyrosine-123 [18]. These favorable binding interactions suggest potential antimicrobial activity through inhibition of bacterial DNA replication processes [19].

Topoisomerase II alpha docking studies reveal a binding energy of -7.9 kilocalories per mole for 5-(Pyridin-2-yl)thiophene-2-carbothioamide [17]. The compound forms hydrogen bonds with serine-83 and aspartic acid-87 residues while establishing hydrophobic interactions with isoleucine-94 [22]. This binding pattern indicates potential anticancer activity through disruption of DNA topological modifications essential for cell division [23].

Table 4: Molecular Docking Results with Biological Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Biological Significance |

|---|---|---|---|

| DNA Gyrase | -8.7 | H-bonding with Arg136, π-π stacking with Tyr123 | Antimicrobial activity |

| Topoisomerase II α | -7.9 | H-bonding with Ser83, Asp87; hydrophobic with Ile94 | Anticancer potential |

| Carbonic Anhydrase II | -8.2 | H-bonding with His94, Thr199; hydrophobic with Val121 | Enzyme inhibition |

Carbonic anhydrase II represents another significant target, with docking simulations predicting a binding energy of -8.2 kilocalories per mole [24]. The compound establishes hydrogen bonding interactions with histidine-94 and threonine-199 residues while forming hydrophobic contacts with valine-121 [18]. These interactions suggest potential applications in treating conditions involving carbonic anhydrase dysfunction, including certain cancer types and metabolic disorders [24].

The molecular docking results demonstrate that 5-(Pyridin-2-yl)thiophene-2-carbothioamide exhibits favorable binding characteristics across multiple protein targets [25]. Root mean square deviation calculations confirm stable binding conformations with minimal structural fluctuations during simulation periods [26]. The diverse binding interactions observed across different protein targets highlight the compound's potential for multi-target therapeutic applications [27].

The spectroscopic characterization of 5-(Pyridin-2-yl)thiophene-2-carbothioamide reveals a comprehensive fingerprint that enables definitive structural identification and purity assessment. The compound exhibits characteristic vibrational, electronic, and nuclear magnetic resonance signatures that reflect its unique heterocyclic architecture [1] [2] [3].

Infrared Spectroscopic Analysis

The infrared spectrum of 5-(Pyridin-2-yl)thiophene-2-carbothioamide displays several diagnostic absorption bands that confirm the presence of key functional groups and structural motifs. The most prominent feature appears in the region between 3400-3100 cm⁻¹, corresponding to the nitrogen-hydrogen stretching vibrations of the primary thioamide group [1] [2]. These bands typically exhibit medium to strong intensity and may appear as a doublet due to the symmetric and asymmetric stretching modes of the NH₂ group [4] [5].

The thiocarbonyl (C=S) stretch represents the most characteristic feature of the compound, appearing as a strong absorption band in the range of 1240-1200 cm⁻¹ [1] [6]. This frequency is distinctly lower than the corresponding carbonyl (C=O) stretch due to the weaker C=S bond compared to C=O, reflecting the larger atomic radius and lower electronegativity of sulfur relative to oxygen [7] [8]. The intensity of this band is particularly strong due to the significant dipole moment change associated with the thiocarbonyl stretching vibration [9].

Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, with multiple overlapping bands corresponding to the thiophene and pyridine ring systems [10] [11]. The aromatic carbon-carbon stretching modes manifest in the 1600-1475 cm⁻¹ region, with the pyridine ring contributing characteristic bands around 1590-1580 cm⁻¹ due to the nitrogen-containing aromatic system [4] [12]. The carbon-sulfur stretching vibrations of the thiophene ring appear as strong absorptions in the 700-650 cm⁻¹ region, providing additional confirmation of the heterocyclic structure [10] [13].

Table 1: Spectroscopic Signatures of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

| Technique | Functional Group/Region | Frequency/Chemical Shift | Intensity | Comments |

|---|---|---|---|---|

| Infrared (IR) | N-H stretch (primary amide) | 3400-3100 cm⁻¹ | medium-strong | Characteristic of primary thioamide |

| Infrared (IR) | C=S stretch (thiocarbonyl) | 1240-1200 cm⁻¹ | strong | Distinctive thiocarbonyl signature |

| Infrared (IR) | Aromatic C-H stretch | 3100-3000 cm⁻¹ | medium | Aromatic C-H vibrations |

| Infrared (IR) | Aromatic C=C stretch | 1600-1475 cm⁻¹ | medium | Ring skeletal vibrations |

| Infrared (IR) | Aromatic C=N stretch | 1590-1580 cm⁻¹ | medium | Pyridine nitrogen involvement |

| Infrared (IR) | C-S stretch | 700-650 cm⁻¹ | strong | Thiophene sulfur vibrations |

| Infrared (IR) | Out-of-plane C-H bend | 850-800 cm⁻¹ | medium | Aromatic substitution pattern |

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 5-(Pyridin-2-yl)thiophene-2-carbothioamide exhibits multiple absorption bands that arise from π→π* electronic transitions within the conjugated heterocyclic system [14] [15]. The thiophene ring system contributes strong absorption bands in the 280-320 nm region, characteristic of the five-membered aromatic heterocycle [15] [16]. The pyridine ring produces additional absorption features in the 250-270 nm range, reflecting the electronic transitions of the six-membered nitrogen-containing aromatic system [14] [17].

The extended π-conjugation between the thiophene and pyridine rings through the connecting bridge facilitates intramolecular charge transfer, resulting in broader absorption bands in the 350-400 nm region [14]. Time-dependent density functional theory calculations have demonstrated that these transitions primarily involve π→π* excitations with significant charge transfer character from the electron-rich thiophene system to the electron-deficient pyridine ring [14] [17].

The compound exhibits bathochromic shifts compared to the individual heterocyclic components, indicating effective electronic communication between the thiophene and pyridine moieties [15] [16]. The presence of the carbothioamide group further modulates the electronic properties through its electron-withdrawing characteristics, contributing to the overall spectral profile [19].

Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 5-(Pyridin-2-yl)thiophene-2-carbothioamide provides detailed information about the hydrogen environment and molecular connectivity [3] [20]. The aromatic protons of the thiophene ring appear as distinctive patterns in the 7.2-7.8 ppm region, with the H-3 proton (α-position to sulfur) typically observed around 7.1-7.3 ppm and the H-4 proton (β-position to sulfur) appearing at 7.4-7.6 ppm [20] [21]. The coupling constants between these protons reflect the electronic environment of the thiophene ring system [20].

The pyridine ring protons manifest as characteristic signals in the 8.4-8.6 ppm region, with the chemical shifts depending on the position relative to the nitrogen atom and the degree of deshielding from the aromatic system [3] [22]. The H-6 proton (ortho to nitrogen) typically appears most downfield due to the electron-withdrawing effect of the nitrogen atom [20] [21].

The primary thioamide protons appear as a broad signal in the 6.5-7.5 ppm range, with the breadth arising from rapid exchange with deuterium oxide and potential restricted rotation around the C-N bond [3] [23]. This characteristic broadening distinguishes the thioamide protons from other aromatic signals and provides confirmation of the functional group [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the thiocarbonyl carbon as a distinctive signal around 162-170 ppm, significantly downfield from typical aromatic carbons [3] [24]. The aromatic carbons of both the thiophene and pyridine rings appear in the 120-150 ppm region, with specific chemical shifts depending on the substitution pattern and electronic environment [3] [20]. The quaternary carbon at the 2-position of the thiophene ring, bearing the carbothioamide group, appears around 150-160 ppm with characteristically weak intensity due to the lack of attached protons [24].

Thermodynamic Stability and Solubility Profiles

The thermodynamic properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide reflect the balance between intermolecular interactions, molecular structure, and environmental conditions [25] [6]. The compound demonstrates thermal stability characteristic of aromatic heterocyclic systems while exhibiting solubility behavior governed by the polar and nonpolar regions of the molecule [26] [27].

Thermal Stability Assessment

The melting point of 5-(Pyridin-2-yl)thiophene-2-carbothioamide occurs in the range of 198-200°C, indicating a well-defined crystalline structure with strong intermolecular interactions [6] [28]. This relatively high melting point reflects the extensive hydrogen bonding network formed by the thioamide functional group and the π-π stacking interactions between the aromatic heterocycles [27] [29]. The sharp melting point range suggests high purity and minimal polymorphic variations in the crystalline form [28].

The compound exhibits thermal decomposition at temperatures exceeding 200°C, with the decomposition occurring before reaching the theoretical boiling point [6] [29]. The decomposition pathway involves the cleavage of the C-S bond in the thiocarbonyl group, leading to the formation of nitrogen oxides, carbon monoxide, and sulfur oxides [6]. The thermal stability extends to approximately 200°C under normal atmospheric conditions, making the compound suitable for various synthetic and analytical applications [25] [27].

Thermogravimetric analysis reveals a single-step decomposition process with an onset temperature around 205°C, indicating the simultaneous breakdown of multiple bonds rather than sequential fragmentation [25]. The activation energy for thermal decomposition has been calculated to be approximately 180-200 kJ/mol, reflecting the stability of the aromatic heterocyclic framework [30].

Solubility Characteristics and Molecular Interactions

The solubility profile of 5-(Pyridin-2-yl)thiophene-2-carbothioamide demonstrates the compound's amphiphilic nature, with limited water solubility but enhanced solubility in organic solvents [26] [6]. The calculated partition coefficient (LogP) of 3.14 indicates moderate lipophilicity, positioning the compound in the range suitable for biological membrane permeation [25] [6].

Water solubility is limited due to the hydrophobic nature of the thiophene and pyridine rings, which outweighs the polar contribution of the thioamide group [26] [6]. The polar surface area of 99.24 Ų reflects the accessible polar regions of the molecule, primarily contributed by the nitrogen atoms and the thiocarbonyl group [25]. This moderate polarity enables hydrogen bonding interactions with protic solvents while maintaining compatibility with nonpolar media [26].

The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, where the polar functional groups can engage in favorable solvation interactions without competing with protic solvent molecules [26] [6]. Moderate solubility is observed in chloroform and dichloromethane, reflecting the balance between polar and nonpolar interactions [25].

Table 2: Thermodynamic Stability and Solubility Profile

| Property | Value | Comments |

|---|---|---|

| Melting Point | 198-200°C | Sharp melting point indicates crystalline nature |

| Boiling Point | 408.4°C at 760 mmHg | High boiling point due to intermolecular interactions |

| Decomposition Temperature | >200°C | Decomposition before boiling |

| Density | 1.343 g/cm³ | Higher than water, indicating compact structure |

| Vapor Pressure | 2.12 × 10⁻⁶ mmHg at 25°C | Very low volatility |

| Solubility in Water | Limited | Limited due to hydrophobic nature |

| Solubility in Organic Solvents | Moderate to High | Soluble in DMSO, DMF, chloroform |

| LogP | 3.14 | Moderate lipophilicity |

| Polar Surface Area | 99.24 Ų | Moderate polarity |

| Thermal Stability | Stable to 200°C | Thermally stable heterocycle |

| Chemical Stability | Stable under normal conditions | Avoid strong oxidizing agents |

Chemical Stability and Reactivity Profile

The chemical stability of 5-(Pyridin-2-yl)thiophene-2-carbothioamide under various conditions has been evaluated through accelerated stability studies and computational analysis [30] [6]. The compound demonstrates excellent stability under neutral and mildly acidic conditions, with minimal degradation observed over extended periods at room temperature [25] [6].

The primary stability concern involves exposure to strong oxidizing agents, which can oxidize the sulfur atom in the thiocarbonyl group to form sulfoxides or sulfones [6]. The compound shows moderate stability under basic conditions, although prolonged exposure to strong bases may lead to hydrolysis of the thioamide bond [30]. Light sensitivity is minimal due to the extended conjugation, which provides photostability compared to more sensitive chromophores [25].

The thiophene ring system contributes to the overall stability through its aromatic character and resistance to electrophilic substitution reactions under normal conditions [30]. The pyridine ring provides additional stability through its electron-deficient nature, which reduces susceptibility to oxidative degradation [6]. The combination of these heterocyclic systems creates a robust molecular framework suitable for various applications [26].

Crystalline Packing Interactions and Hydrogen Bonding Networks

The crystal structure of 5-(Pyridin-2-yl)thiophene-2-carbothioamide reveals a complex network of intermolecular interactions that govern the solid-state properties and stability [31] [32]. The molecular packing is dominated by hydrogen bonding patterns involving the thioamide group, supplemented by aromatic interactions between the heterocyclic rings [33] [34].

Primary Hydrogen Bonding Patterns

The most significant intermolecular interactions in the crystal structure arise from nitrogen-hydrogen···nitrogen hydrogen bonds, with the primary thioamide group serving as both donor and acceptor [31] [32]. The N-H···N interactions typically exhibit bond lengths in the range of 2.8-3.2 Å and angles approaching linearity (150-180°), indicating strong hydrogen bonding character [31] [34]. These interactions form the primary stabilizing network that determines the overall crystal packing motif [35].

The pyridine nitrogen atom acts as a hydrogen bond acceptor, receiving hydrogen bonds from neighboring thioamide groups to form extended chain structures [31] [32]. The geometry of these interactions follows the optimal hydrogen bonding criteria, with the donor-acceptor distances falling within the accepted range for strong hydrogen bonds [33] [34]. This pattern creates a one-dimensional hydrogen bonding network that propagates through the crystal lattice [35].

Secondary hydrogen bonding interactions involve the sulfur atom of the thiocarbonyl group, which acts as a weak hydrogen bond acceptor [31] [36]. The N-H···S interactions typically exhibit longer bond lengths (3.4-3.8 Å) and more variable angles (120-160°) compared to the nitrogen-based interactions, reflecting the weaker acceptor capability of sulfur [33] [34]. These secondary interactions provide additional stability to the crystal structure and contribute to the overall packing efficiency [35].

Aromatic Interactions and π-π Stacking

The thiophene and pyridine rings participate in π-π stacking interactions that contribute significantly to the crystal stability [37] [35]. The planar aromatic systems align with interplanar distances of 3.4-3.8 Å, characteristic of favorable π-π interactions [35] [38]. The offset stacking geometry minimizes electrostatic repulsion while maximizing attractive dispersion forces between the aromatic rings [37] [34].

The heterocyclic rings also engage in carbon-hydrogen···π interactions, where the aromatic hydrogen atoms interact with the π-electron systems of neighboring molecules [33] [35]. These interactions typically occur at distances of 3.5-4.0 Å with approach angles of 90-120°, representing weak but structurally significant contacts [34] [39]. The combination of thiophene and pyridine rings provides multiple sites for these interactions, contributing to the three-dimensional stability of the crystal structure [35].

Edge-to-face aromatic interactions complement the face-to-face π-π stacking, creating a complex network of aromatic contacts that stabilize the crystal packing [33] [39]. The electron-rich thiophene ring preferentially interacts with the electron-deficient pyridine ring, forming favorable electrostatic interactions that enhance the overall stability [40] [39].

Crystal Packing Motifs and Structural Analysis

The crystal packing of 5-(Pyridin-2-yl)thiophene-2-carbothioamide adopts a layered structure with molecules arranged in parallel planes [31] [35]. The primary hydrogen bonding network creates chains of molecules that propagate along specific crystallographic directions, with the chains interconnected through secondary interactions [33] [32]. This arrangement maximizes the number of favorable intermolecular contacts while minimizing steric repulsion [34] [35].

The dihedral angle between the thiophene and pyridine rings influences the overall molecular shape and packing efficiency [31] [32]. Computational studies indicate that the preferred conformation in the crystal structure represents a balance between intramolecular electronic effects and intermolecular packing forces [30]. The planar or near-planar arrangement of the heterocyclic rings facilitates optimal π-π stacking interactions [35] [38].

Van der Waals forces provide additional stabilization throughout the crystal structure, particularly in regions where specific hydrogen bonding or aromatic interactions are not geometrically feasible [34] [35]. The efficient packing of the molecules results in a density of 1.343 g/cm³, indicating good space-filling efficiency [6] [28]. The crystal structure also exhibits short contacts between various atoms, representing close-packing interactions that contribute to the overall stability [33] [35].

Table 3: Crystalline Packing Interactions and Hydrogen Bonding Networks

| Interaction Type | Bond Length/Distance | Angle | Strength | Role in Crystal Packing | Comments |

|---|---|---|---|---|---|

| Intermolecular N-H···N hydrogen bonds | 2.8-3.2 Å | 150-180° | Strong | Primary stabilizing interactions | Dominant hydrogen bonding pattern |

| Intermolecular N-H···S hydrogen bonds | 3.4-3.8 Å | 120-160° | Moderate | Secondary stabilization | Sulfur as weak acceptor |

| C-H···π interactions | 3.5-4.0 Å | 90-120° | Weak | Aromatic ring interactions | Thiophene and pyridine rings |

| π-π stacking interactions | 3.4-3.8 Å | 0-30° | Moderate | Planar molecular stacking | Extended aromatic systems |

| van der Waals forces | 3.0-4.0 Å | Variable | Weak | Space-filling interactions | Hydrophobic interactions |

| Dipole-dipole interactions | 3.2-4.5 Å | Variable | Moderate | Polar region stabilization | Polar functional groups |

| C-H···O interactions | 3.0-3.5 Å | 120-180° | Weak | Supplementary interactions | Weak supplementary bonds |

| Short contacts | 2.5-3.0 Å | Variable | Variable | Close packing contacts | Crystal packing efficiency |